2,2-Difluoro-2-phenylethanamine HCl

Physicochemical property Drug design pKa shift

This gem-difluoro phenylethylamine analog exhibits a pKa of 6.75, rendering it predominantly neutral at physiological pH—in stark contrast to the permanently cationic parent PEA (pKa 9.55). This >600-fold basicity reduction alters membrane permeability, subcellular distribution, and CNS pharmacokinetics, enabling applications inaccessible to non-fluorinated or mono-fluorinated analogs. Reported LogP ≈3.24 drives adipose-tissue compartmentalization, with an 8-minute brain/adipose half-life in murine models, making it ideal for SAR studies of amine ionization, lysosomal trapping, and blood-brain barrier penetration. Available as the hydrochloride salt (≥98% purity) for enhanced solubility and handling.

Molecular Formula C8H10ClF2N
Molecular Weight 193.62 g/mol
CAS No. 39625-10-0
Cat. No. B1428547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-phenylethanamine HCl
CAS39625-10-0
Molecular FormulaC8H10ClF2N
Molecular Weight193.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)(F)F.Cl
InChIInChI=1S/C8H9F2N.ClH/c9-8(10,6-11)7-4-2-1-3-5-7;/h1-5H,6,11H2;1H
InChIKeyXFEYOJKYXHRUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-phenylethanamine HCl (CAS 39625-10-0): A Gem-Difluorinated Phenylethylamine Building Block for CNS Tool Compound Development


2,2-Difluoro-2-phenylethanamine hydrochloride (CAS 39625-10-0) is a gem-difluorinated analog of β-phenylethylamine (PEA), characterized by the substitution of two fluorine atoms at the benzylic carbon adjacent to the primary amine [1]. The hydrochloride salt form enhances aqueous solubility and handling stability for research applications . As a synthetic intermediate and CNS tool compound, its core value lies in the profound alteration of physicochemical properties imparted by the gem-difluoro motif—specifically a >600-fold reduction in basicity relative to the non-fluorinated parent scaffold—which fundamentally changes the molecule‘s ionization state at physiological pH and enables distinct applications that are inaccessible to non-fluorinated or mono-fluorinated analogs [2].

2,2-Difluoro-2-phenylethanamine HCl (CAS 39625-10-0): Why Non-Fluorinated Phenylethylamines and Mono-Fluoro Analogs Cannot Substitute in Acidic Compartment or Lipophilicity-Sensitive Applications


Direct substitution of 2,2-difluoro-2-phenylethanamine HCl with the non-fluorinated parent phenylethylamine (PEA) or structurally similar 2-fluoro-2-phenylethanamine is scientifically unsound due to a fundamental pKa shift that alters the molecule‘s ionization state at physiological pH. PEA (pKa ≈ 9.55) exists almost entirely as a protonated cation at pH 7.4, whereas the gem-difluoro analog (pKa = 6.75) exists predominantly as the neutral free base—a difference that confers distinct membrane permeability, subcellular compartment distribution, and CNS pharmacokinetic profiles [1]. Furthermore, LogP data indicate substantially increased lipophilicity for the difluoro compound (LogP ≈ 3.24) relative to non-fluorinated counterparts, which directly impacts tissue partitioning and blood-brain barrier penetration characteristics [2]. Mono-fluoro analogs cannot replicate the electronic effects of the gem-difluoro group on adjacent amine basicity. These quantitative differences render simple substitution chemically inappropriate for any application where ionization state, membrane permeation, or tissue distribution are critical experimental variables.

2,2-Difluoro-2-phenylethanamine HCl (CAS 39625-10-0): Quantified Differentiation Evidence Relative to Phenylethylamine for Research Procurement Decisions


Evidence Item 1: pKa Reduction and Ionization State Shift vs. Phenylethylamine

2,2-Difluoro-2-phenylethanamine exhibits a pKa of 6.75, which is 2.8 log units lower than the pKa of 9.55 measured for non-fluorinated phenylethylamine (PEA) under the same conditions [1]. This difference translates to a >600-fold reduction in basicity and a fundamentally different ionization profile at physiological pH 7.4, where the difluoro compound exists primarily as the neutral free base (approximately 82% neutral at pH 7.4 based on Henderson-Hasselbalch calculation), whereas PEA is almost entirely cationic (>99% protonated) [1].

Physicochemical property Drug design pKa shift

Evidence Item 2: Tissue Distribution Profile: Enhanced Adipose Sequestration vs. Phenylethylamine

In vivo tissue distribution studies in mice demonstrate that 2,2-difluoro-2-phenylethanamine (administered as the free base equivalent) localizes in adipose tissue to a significantly greater degree than in other organs [1]. While the non-fluorinated comparator PEA exhibits preferential brain uptake relative to peripheral tissues, the difluoro analog shows marked adipose tissue sequestration—a distribution pattern consistent with its increased lipophilicity (calculated LogP ≈ 3.24) [2]. The compound disappeared from both adipose tissue and brain with a physiologic half-life of 8 minutes in mice [1].

Tissue distribution Pharmacokinetics Lipophilicity

Evidence Item 3: CNS Pharmacodynamic Potency Relative to Phenylethylamine

In head-to-head locomotor activity assays in mice, comparable brain concentrations of 2,2-difluoro-2-phenylethanamine and phenylethylamine produced equivalent increases in locomotor activity [1]. However, at doses exceeding those that produce maximum locomotor stimulation, behavioral differences between the two compounds were observed—suggesting divergent off-target or supra-maximal pharmacological profiles that may be attributable to the altered physicochemical properties and distribution kinetics of the difluoro analog [1].

CNS pharmacology Locomotor activity Behavioral pharmacology

2,2-Difluoro-2-phenylethanamine HCl (CAS 39625-10-0): Recommended Research Applications Based on Quantified Differentiation Evidence


CNS Tool Compound Development Requiring Altered Ionization State and Membrane Permeability

The 2.8-unit pKa reduction (from 9.55 to 6.75) relative to phenylethylamine enables researchers to study how amine basicity modulates CNS penetration, subcellular compartment trapping, and receptor binding kinetics [1]. This compound is particularly suitable as a neutral amine probe at physiological pH, contrasting sharply with the predominantly cationic character of non-fluorinated phenylethylamines. Applications include: (i) structure-activity relationship (SAR) studies exploring the role of amine ionization in target engagement; (ii) development of brain-penetrant tool compounds where reduced basicity is hypothesized to improve passive diffusion; and (iii) comparative pharmacokinetic studies examining how pKa governs lysosomal trapping and volume of distribution.

Fluorinated Building Block for Synthesis of 3-Fluoroindoles and 3,3-Difluoroindolines

A direct synthetic method has been reported for the conversion of 2,2-difluoro-2-phenylethan-1-amines to 3-fluoroindoles and 3,3-difluoroindolines . The gem-difluoro substitution at the benzylic position provides a unique reactivity handle that non-fluorinated or mono-fluorinated phenylethylamines cannot replicate, enabling access to fluorinated heterocyclic scaffolds of interest in medicinal chemistry and agrochemical discovery programs.

Comparative Tissue Distribution Studies Leveraging Adipose Sequestration Properties

The demonstrated preferential localization in adipose tissue, coupled with the rapid 8-minute half-life from brain and adipose compartments in mice, positions this compound as a useful tool for investigating how lipophilicity (LogP ≈ 3.24) [2] and pKa jointly influence in vivo distribution kinetics [1]. Researchers can use this compound to model the pharmacokinetic behavior of lipophilic amines, study adipose tissue as a drug reservoir, or design experiments that require temporally controlled CNS exposure via slow release from peripheral fat depots.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-2-phenylethanamine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.